N-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine chemical structure
N-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine chemical structure
Technical Monograph: Structural Dynamics and Synthetic Utility of N-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine
Part 1: Executive Summary
N-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine (also known as N-methyl-2-(trifluoromethoxy)benzylamine) represents a high-value pharmacophore in modern medicinal chemistry. It serves as a critical building block for introducing the trifluoromethoxy (-OCF₃) group—a "super-halogen" motif—into central nervous system (CNS) active agents and kinase inhibitors. This guide delineates its physicochemical profile, validated synthetic pathways, and structure-activity relationship (SAR) implications.
Part 2: Chemical Identity & Physicochemical Profile
The molecule features a secondary benzylamine core substituted at the ortho position with a trifluoromethoxy group. The steric and electronic interplay between the amine and the bulky -OCF₃ substituent dictates its reactivity and binding affinity.
Key Physicochemical Data
| Property | Value / Description | Significance |
| IUPAC Name | N-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine | Unambiguous chemical identifier. |
| Molecular Formula | C₉H₁₀F₃NO | Core composition. |
| Molecular Weight | 205.18 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da). |
| CAS Number | Refer to specific salt forms (Free base analog: 175205-64-8 is the primary amine parent) | Often supplied as HCl or oxalate salt for stability. |
| LogP (Predicted) | ~2.2 – 2.5 | High lipophilicity facilitates blood-brain barrier (BBB) penetration. |
| pKa (Base) | ~9.5 (Secondary Amine) | Predominantly protonated at physiological pH (7.4). |
| H-Bond Donors | 1 (NH) | Critical for receptor interaction. |
| H-Bond Acceptors | 4 (N, 3F) | Fluorine atoms act as weak acceptors; Oxygen is shielded. |
The "Super-Halogen" Effect (The -OCF₃ Group)
The ortho-trifluoromethoxy group is chemically unique. Unlike a methoxy group (-OCH₃), the -OCF₃ group is:
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Electron Withdrawing: The high electronegativity of the three fluorine atoms creates a strong inductive effect ($ \sigma_I \approx 0.40 $), reducing the basicity of the nearby amine compared to non-fluorinated analogs.
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Conformationally Distinct: To minimize dipole-dipole repulsion with the ring electrons, the -OCF₃ group often adopts a conformation perpendicular to the aromatic ring. This "twist" creates a unique 3D steric block that can improve selectivity for enzyme pockets.
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Metabolically Stable: The C-F bonds (approx. 116 kcal/mol) render the position impervious to oxidative metabolism (e.g., hydroxylation), significantly extending the drug's half-life (
).
Part 3: Synthetic Architecture
The most robust route to this scaffold is the Reductive Amination of 2-(trifluoromethoxy)benzaldehyde. This method is preferred over direct alkylation due to the prevention of over-alkylation (quaternary salt formation).
Validated Protocol: Reductive Amination
Reagents:
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Precursor: 2-(Trifluoromethoxy)benzaldehyde (CAS: 94651-33-9)
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Amine Source: Methylamine (2.0 M in THF or MeOH)[1]
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Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄)
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Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)
Step-by-Step Methodology:
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Imine Formation (Dehydration):
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Charge a reaction vessel with 2-(trifluoromethoxy)benzaldehyde (1.0 eq) and MeOH (0.5 M concentration).
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Add Methylamine (1.5 eq) dropwise at 0°C.
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Critical Control Point: Stir for 1–2 hours at room temperature. Monitor by TLC or ¹H-NMR for the disappearance of the aldehyde peak (~10.0 ppm) and appearance of the imine.
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Reduction:
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Cool the mixture to 0°C.
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Add NaBH₄ (1.5 eq) portion-wise to control hydrogen gas evolution.
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Allow the reaction to warm to room temperature and stir for 4–6 hours.
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Workup & Purification:
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Quench with 1N HCl (carefully) to destroy excess hydride and protonate the amine (product moves to aqueous layer).
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Wash the aqueous layer with diethyl ether (removes non-basic impurities).
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Basify the aqueous layer to pH >12 using 4N NaOH.
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Extract the free base product into Dichloromethane (DCM).
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Dry over MgSO₄ and concentrate in vacuo.
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Synthetic Workflow Diagram
Figure 1: Reductive amination pathway.[1] The formation of the imine intermediate is the rate-determining step for steric bulk introduction.
Part 4: Medicinal Chemistry Applications (SAR)
This scaffold is rarely a final drug but often a critical "warhead" or linker in larger molecules.
Structure-Activity Relationship (SAR) Logic
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Lipophilicity Modulation: The -OCF₃ group increases the partition coefficient (
). This is essential for drugs targeting CNS receptors (e.g., Serotonin Transporters - SERT), where crossing the blood-brain barrier is mandatory. -
Bioisosterism: It acts as a bioisostere for a Chlorine (-Cl) or Trifluoromethyl (-CF₃) group but with different electronic donation properties (resonance donor).
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N-Methylation: Converting the primary amine to a secondary N-methyl amine often:
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Increases solubility compared to the primary amine.
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Reduces susceptibility to Monoamine Oxidase (MAO) degradation.
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Improves affinity for monoamine transporters (resembling the epinephrine tail).
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Functional Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional contribution of each moiety.
Part 5: Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:
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¹H-NMR (400 MHz, CDCl₃):
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δ 7.2–7.4 ppm: Multiplet (4H, Aromatic protons). Note: The ortho-substitution pattern creates a distinct splitting.
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δ 3.8 ppm: Singlet (2H, Benzylic -CH ₂-).
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δ 2.45 ppm: Singlet (3H, N-CH ₃).
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¹⁹F-NMR:
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δ -57.0 to -59.0 ppm: Singlet (3F, -OCF₃). This is the diagnostic peak confirming the integrity of the trifluoromethoxy group.
-
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Mass Spectrometry (ESI+):
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[M+H]⁺: Calculated ~206.08; Observed peak should match.
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Part 6: Safety & Handling
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Hazards: Like most benzylamines, this compound is a Skin Irritant (Category 2) and Eye Irritant (Category 2A) .
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines can absorb CO₂ from the air to form carbamates over time.
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Disposal: Dispose of as hazardous organic nitrogen waste.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Establishes the lipophilicity parameters of -OCF₃).
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Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
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Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link
- Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: Synthesis and Properties." Angewandte Chemie International Edition, 44(38), 6116-6118. (Detailed review of OCF3 properties).
